Diphenylamine, 4'-(bis(2''-chloroethyl)amino)-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- is a compound known for its significant biological activity, particularly in the field of medicinal chemistry. This compound is often studied for its potential antitumor properties and its role as an alkylating agent. The structure of this compound includes a diphenylamine core with a bis(2-chloroethyl)amino group and a hydroxyl group, which contribute to its reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of diphenylamine with 2-chloroethylamine hydrochloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium carbonate or potassium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can replace the chloroethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chloroethyl groups can produce azides or thiols .
Scientific Research Applications
Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as an antitumor agent due to its ability to alkylate DNA.
Medicine: Investigated for its use in chemotherapy, particularly for its ability to target rapidly dividing cells.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Melphalan: Another alkylating agent used in chemotherapy.
Chlorambucil: A nitrogen mustard alkylating agent with similar antitumor properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action
Uniqueness
What sets Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- apart from these compounds is its specific structure, which allows for unique interactions with biological targets. Its hydroxyl group provides additional sites for chemical modification, potentially leading to derivatives with enhanced activity or reduced toxicity .
Biological Activity
Diphenylamine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential anticancer agents and antioxidants. The compound Diphenylamine, 4'-(bis(2''-chloroethyl)amino)-4-hydroxy- is a notable derivative that combines the diphenylamine structure with bis(2-chloroethyl)amino and hydroxy substituents, which may enhance its biological efficacy.
Chemical Structure and Properties
The chemical structure of Diphenylamine, 4'-(bis(2''-chloroethyl)amino)-4-hydroxy- can be represented as follows:
- Molecular Formula: C16H18Cl2N2O
- Molecular Weight: 345.23 g/mol
This compound features a diphenylamine backbone with a hydroxyl group and a bis(2-chloroethyl)amino moiety, which is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Histone Deacetylases (HDACs): Recent studies indicate that related compounds with bis(2-chloroethyl)amino groups exhibit potent inhibition of HDAC3, which plays a crucial role in cancer cell proliferation. For instance, derivatives have shown IC50 values as low as 95.48 nM against HDAC3, highlighting their potential in cancer therapy .
- Antioxidant Activity: Diphenylamine derivatives are known for their antioxidant properties. The hydroxyl group in this compound likely contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
- Antitumor Activity: In vitro studies have demonstrated that related compounds can inhibit tumor cell growth significantly. For example, one derivative showed an IC50 value of 1.30 μM against HepG2 liver cancer cells . This suggests that the compound may also exhibit similar anticancer properties.
Anticancer Activity
A series of studies have evaluated the anticancer efficacy of diphenylamine derivatives:
- Case Study 1: A derivative with a similar structure was tested against various cancer cell lines, showing promising results with IC50 values ranging from 0.73 to 2.38 μM against MCF-7 breast cancer cells .
- Case Study 2: In vivo xenograft models demonstrated tumor growth inhibition rates of around 48% when treated with these compounds, indicating significant potential for therapeutic applications .
Antioxidant Activity
The antioxidant capacity of diphenylamine derivatives is well-documented:
- Table 1: Antioxidant Activity Comparisons
Compound Name | Antioxidant Activity (µmol/L) | Reference |
---|---|---|
Diphenylamine Derivative A | 132.14 | |
Diphenylamine Derivative B | 129.28 | |
Protocatechuic Acid | 109.05 |
These results illustrate the superior antioxidant potential of certain diphenylamine derivatives compared to known antioxidants.
Toxicity and Safety Profile
While the biological activities are promising, it is essential to consider the toxicity profiles of these compounds:
Properties
CAS No. |
63979-55-5 |
---|---|
Molecular Formula |
C16H18Cl2N2O |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
4-[4-[bis(2-chloroethyl)amino]anilino]phenol |
InChI |
InChI=1S/C16H18Cl2N2O/c17-9-11-20(12-10-18)15-5-1-13(2-6-15)19-14-3-7-16(21)8-4-14/h1-8,19,21H,9-12H2 |
InChI Key |
QTRIPCQTYTUXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.